2-(4-(ethylsulfonyl)phenyl)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
2-(4-ethylsulfonylphenyl)-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O5S3/c1-2-28(24,25)13-5-3-11(4-6-13)7-16(21)19-17-18-14(10-27-17)15-8-12(9-26-15)20(22)23/h3-6,8-10H,2,7H2,1H3,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFXOZZFABPHKHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC(=CS3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-(ethylsulfonyl)phenyl)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. Its structure incorporates a thiazole ring, an ethylsulfonyl group, and a nitrothiophen moiety, suggesting diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and other therapeutic potentials.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This molecular composition indicates the presence of functional groups that contribute to its biological activity. The thiazole and sulfonyl groups are particularly noteworthy for their roles in various biochemical interactions.
Anticancer Activity
Recent studies have shown that compounds with thiazole rings exhibit promising anticancer properties. For instance:
- Mechanism of Action : Thiazole derivatives often induce apoptosis in cancer cells through various pathways, including the modulation of Bcl-2 family proteins, which are crucial in regulating cell death.
- Case Study : A derivative similar to our compound demonstrated an IC50 value of against cancer cell lines, indicating potent cytotoxic activity. The structure-activity relationship (SAR) analysis suggested that substituents on the phenyl ring significantly enhance activity by increasing electron density at critical sites .
Antimicrobial Activity
The antimicrobial properties of thiazole-containing compounds have been well-documented:
- In vitro Studies : Compounds similar to 2-(4-(ethylsulfonyl)phenyl)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)acetamide have shown effective antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, a study reported that derivatives exhibited zones of inhibition ranging from 6 mm to 10.5 mm against various bacterial strains .
| Compound Name | Concentration (mM) | Zone of Inhibition (mm) |
|---|---|---|
| Isopropyl (5a) | 8 | E. coli: 8 |
| S. aureus: 9 | ||
| B. subtilis: 6 | ||
| S. epidermidis: 10.5 |
- Mechanism of Action : The antibacterial effect is primarily attributed to the inhibition of dihydropteroate synthase (DHPS), crucial for folate synthesis in bacteria, leading to bacteriostatic effects .
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of compounds:
- Thiazole Ring : Essential for cytotoxicity; modifications can enhance potency.
- Sulfonamide Group : Known for its antibacterial properties; its presence may synergistically enhance the overall activity.
- Nitro Group : Acts as an electron-withdrawing group, increasing electrophilicity and reactivity towards biological targets.
Research Findings
A comprehensive review of literature reveals several significant findings regarding the biological activities associated with thiazole and sulfonamide derivatives:
- Anticancer Properties : Thiazole derivatives have been linked to significant growth inhibition in various cancer cell lines, with some compounds outperforming established chemotherapeutics like doxorubicin .
- Antimicrobial Efficacy : Compounds with structural similarities have shown effective inhibition against multi-drug resistant strains, highlighting their potential as new antibiotics in clinical settings .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally and functionally related compounds, emphasizing differences in substituents, physicochemical properties, and bioactivity:
Key Structural and Functional Insights:
Substituent Effects: Electron-Withdrawing Groups: The ethylsulfonyl group in the target compound likely enhances metabolic stability and binding affinity compared to analogs with ethylthio () or methoxy groups (). Nitrothiophene vs. Other Heterocycles: The 4-nitrothiophen-2-yl group () may confer redox activity or enhance interactions with enzymatic targets, contrasting with benzo[d]thiazole () or cyanophenyl () substituents.
Biological Activity :
- Piperazine-containing derivatives () exhibit matrix metalloproteinase (MMP) inhibition, suggesting that the acetamide-thiazole scaffold is versatile for targeting proteases.
- Sulfamoyl and sulfonyl groups () correlate with antimicrobial and antiproliferative effects, likely due to interactions with sulfhydryl or catalytic sites in target enzymes.
Synthetic Yields and Purity :
- Compounds with piperazine or triazole substituents () show moderate-to-high yields (72–86%), while coupling reactions involving nitrothiophene () yield 65–72%. The target compound’s synthesis would require optimization to match these benchmarks.
Q & A
Basic: What synthetic methodologies are commonly employed to prepare 2-(4-(ethylsulfonyl)phenyl)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)acetamide?
Answer:
The synthesis of thiazole-acetamide derivatives typically involves two key steps: (1) formation of the thiazole ring and (2) coupling with an acetamide moiety. For analogous compounds, the thiazole core is synthesized via cyclization of thiourea derivatives with α-halo ketones or via Hantzsch thiazole synthesis using 2-aminothiazole intermediates. The acetamide group is introduced through nucleophilic substitution or condensation reactions. For example, in related syntheses, 2-chloro-N-(thiazol-2-yl)acetamide intermediates react with substituted aromatic amines under basic conditions (e.g., triethylamine) in polar aprotic solvents like acetone or DMF, with reaction monitoring via TLC . Catalysts such as AlCl₃ may be used to enhance reactivity in acetonitrile-based systems .
Basic: What analytical techniques are critical for confirming the structural integrity and purity of this compound?
Answer:
Key characterization methods include:
- Melting Point Analysis : Determines purity (sharp melting points indicate high crystallinity; e.g., derivatives in show melting points ranging from 170°C to 315°C) .
- Spectroscopy :
- FT-IR : Identifies functional groups (e.g., C=O stretch at ~1650–1750 cm⁻¹ for acetamide, S=O stretch at ~1150 cm⁻¹ for sulfonyl groups).
- ¹H/¹³C NMR : Confirms substituent positions and integration ratios (e.g., thiazole protons resonate at δ 6.5–8.5 ppm; sulfonylphenyl groups show distinct aromatic splitting patterns) .
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns, critical for confirming synthetic success .
Basic: What solvent systems are recommended for solubility and reactivity studies of this compound?
Answer:
Polar aprotic solvents (e.g., DMSO, DMF, or acetone) are preferred due to the compound’s likely low solubility in water. Ethanol and methanol are suitable for recrystallization, as demonstrated in analogous acetamide derivatives . Solubility can be further optimized using co-solvents (e.g., water-DMSO mixtures) for biological assays.
Advanced: How can synthetic yields be optimized while managing steric and electronic effects in the thiazole-acetamide core?
Answer:
Yield optimization requires addressing:
- Steric Hindrance : Use bulky substituents on the thiazole ring sparingly; consider microwave-assisted synthesis to reduce reaction time and improve regioselectivity .
- Electronic Effects : Electron-withdrawing groups (e.g., nitro, sulfonyl) on the phenyl ring may slow coupling reactions. Counteract this by increasing catalyst loading (e.g., triethylamine or K₂CO₃) or using high-boiling solvents (e.g., toluene under reflux) .
- Reaction Monitoring : Employ HPLC or LC-MS to track intermediate formation and adjust stoichiometry dynamically .
Advanced: How should researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?
Answer:
Contradictions often arise from:
- Tautomerism : Thiazole and nitro groups may exhibit tautomeric shifts; use variable-temperature NMR to identify dynamic equilibria .
- Impurity Peaks : Compare experimental spectra with computational predictions (e.g., DFT-based NMR chemical shift calculations) .
- Solvent Artifacts : Confirm solvent purity and exclude deuterated solvent peaks (e.g., DMSO-d₆ residual protons at δ 2.5 ppm).
Advanced: What in vivo models are appropriate for evaluating the pharmacokinetics and toxicity of this compound?
Answer:
Prioritize models based on the compound’s hypothesized biological activity (e.g., antimicrobial or anticancer properties, as seen in thiazole derivatives ):
- Pharmacokinetics : Use rodent models to assess oral bioavailability, plasma half-life, and tissue distribution. Monitor metabolites via LC-MS/MS.
- Toxicity : Conduct acute toxicity studies (OECD 423) in rats, focusing on hepatic and renal biomarkers (ALT, creatinine). For neurotoxicity, employ zebrafish larvae assays due to their blood-brain barrier transparency .
Advanced: How can structure-activity relationships (SAR) be established for derivatives of this compound?
Answer:
SAR studies require systematic modifications:
- Core Modifications : Synthesize analogs with varied substituents on the phenyl (e.g., halogen, methoxy) or thiophene rings (e.g., nitro to amine reduction).
- Biological Testing : Screen analogs against target enzymes (e.g., kinase or protease assays) to correlate substituent effects with activity .
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities and guide rational design .
Advanced: What strategies mitigate decomposition or instability during storage?
Answer:
- Storage Conditions : Store under inert atmosphere (argon) at –20°C, away from light and moisture.
- Stabilizers : Add antioxidants (e.g., BHT) or desiccants (silica gel) to vials.
- Periodic Analysis : Monitor stability via HPLC every 3–6 months; observe for degradation peaks near retention times of starting materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
